molecular formula C17H19N5O4S B2870661 2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide CAS No. 1210486-20-6

2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2870661
CAS RN: 1210486-20-6
M. Wt: 389.43
InChI Key: SRPVORPCGYYGPU-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the formation of compounds with borate and sulfonamide groups. These intermediates are crucial for nucleophilic and amidation reactions, which are foundational processes in organic chemistry .

Crystal Structure Analysis

Researchers utilize this compound for crystallographic studies, including single crystal X-ray diffraction. These analyses help in understanding the conformational details of molecules, which is essential for designing drugs and materials with specific properties .

Density Functional Theory (DFT) Studies

The compound is used in DFT studies to predict its physical and chemical properties. By comparing experimental data with theoretical values, scientists can gain insights into the molecular electrostatic potential and frontier molecular orbitals .

Drug Development

As an organic intermediate with borate and sulfonamide groups, this compound has potential applications in drug development. It could be used to synthesize enzyme inhibitors or ligand drugs, particularly in the context of tumor and microbial infection treatments .

Fluorescent Probes

The compound’s structure allows it to be used as a fluorescent probe. This application is significant in identifying various biological and chemical substances, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

Due to its borate linkages, the compound can be incorporated into the design of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release .

COX-2 Inhibition

Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. They are reported to exhibit significant COX-2 inhibition, which is a desirable feature for anti-inflammatory drugs .

Synthesis of Amides

The compound is also relevant in the synthesis of amides, which are prevalent in various domains such as polymers, natural products, and pharmaceuticals. It can be used as a starting material in traditional methods for constructing amide bonds .

properties

IUPAC Name

2-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-21-16(13-7-5-6-10-18-13)20-22(17(21)23)12-11-19-27(24,25)15-9-4-3-8-14(15)26-2/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPVORPCGYYGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.